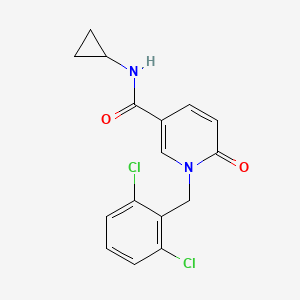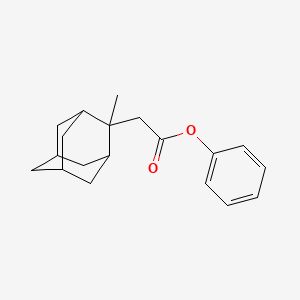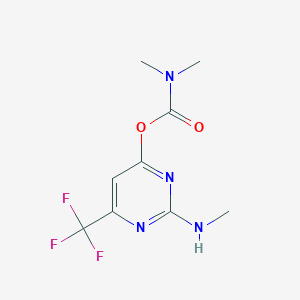![molecular formula C17H18ClN3O2 B3135133 Methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 400086-58-0](/img/structure/B3135133.png)
Methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
説明
“Methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate” is a chemical compound. It has a structural motif found in agrochemicals and pharmaceuticals . It’s related to other compounds that have shown high affinity and selectivity for the human dopamine D4 receptor .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step protocol . The product’s structure is typically assigned by HRMS, IR, 1H and 13C NMR experiments . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .Molecular Structure Analysis
The molecular structure of similar compounds is typically determined using techniques such as HRMS, IR, 1H and 13C NMR . The accuracy of the structural formula is verified as part of the Chemical Structure Validation project .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are typically complex and involve multiple steps . The reactions are designed to yield the desired product in good yield .科学的研究の応用
Metabolism and Potential Therapeutic Use
Methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has been studied for its metabolism and potential therapeutic use. A notable example is L-745,870, a derivative studied as a dopamine D(4) selective antagonist, potentially useful in treating schizophrenia without the extrapyramidal side effects commonly observed with classical antipsychotic agents. This research explored its metabolism in rats, monkeys, and humans, uncovering two major pathways: N-dealkylation at the substituted piperazine moiety and the formation of a novel mercapturic acid adduct (Zhang et al., 2000).
Synthesis and Characterization
The compound has also been a subject of interest in synthesis and characterization studies. For instance, research on 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one detailed its synthesis, characterization, and structural properties, including X-ray and density functional theory (DFT) structures (Şahin et al., 2012).
Potential Antipsychotic and Anticancer Applications
Further studies have explored the potential antipsychotic and anticancer applications of derivatives of this compound. For example, novel pyridine derivatives, including those structurally related to this compound, were synthesized and evaluated for their antimicrobial activity, demonstrating variable and modest efficacy against specific strains of bacteria and fungi (Patel et al., 2011).
Analytical Methods and Pharmacokinetics
Analytical methods for determining this compound in biological matrices have also been developed. An assay for the determination of L-745,870 in human plasma and urine using liquid chromatography and mass spectrometry was created, providing insights into the pharmacokinetics of these types of compounds in human subjects (Chavez-Eng et al., 1997).
作用機序
将来の方向性
The future directions for research on similar compounds could involve further exploration of their biological activity and potential applications. For example, some compounds have shown promising antibacterial activity . Further development of these compounds could involve optimization of their synthesis and evaluation of their activity against a wider range of targets .
特性
IUPAC Name |
methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-23-17(22)15-6-3-7-19-16(15)21-10-8-20(9-11-21)14-5-2-4-13(18)12-14/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFLNEDFEOSRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B3135071.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3135079.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B3135081.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2-dimethylpropanamide](/img/structure/B3135087.png)
![N-allyl-N'-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]thiourea](/img/structure/B3135100.png)


![Propan-2-yl 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3135122.png)



![2,2,2-Trifluoroethyl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3135140.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3135153.png)